DIOPTASE
Description
Properties
CAS No. |
15606-25-4 |
|---|---|
Molecular Formula |
Cu6O18Si6 |
Synonyms |
DIOPTASE |
Origin of Product |
United States |
Historical Context and Crystallographic Foundations of Dioptase Research
Early Crystallographic Discoveries and Nomenclature
Dioptase was first discovered in the late 18th century at the Altyn-Tyube deposit in Kazakhstan, a region situated in the central Asian steppes gem-a.comnobbier.com. Initially, mineralogists in Russia mistakenly identified it as emerald due to its intense green hue, leading to descriptive names such as "copper emerald," "emeraudine," or "kirghisite" gem-a.comminerals-kingdom.comcalvinchimes.orgrayw.co.ukresearchgate.net. In 1793, J.C. De Lamétherie even classified it as a "primitive version of emerald" gem-a.comgemrockauctions.com.
The definitive identification and naming of this compound occurred in 1797 by the esteemed French mineralogist and one of the "founding fathers of crystallography," René Just Haüy (1743-1822) gem-a.comminerals-kingdom.comrayw.co.ukgemrockauctions.comwikipedia.orgle-comptoir-geologique.comcrystalage.comcelestialearthminerals.com. Haüy's work was instrumental in establishing modern crystallography, including his law of rational proportions for crystal angles and the classification of crystals into six systems gem-a.comiucr.org. He named the mineral "this compound," deriving the term from the ancient Greek words "dia" (through) and "optasia" or "optos" (vision/to see) gem-a.comnobbier.comminerals-kingdom.comresearchgate.netgemrockauctions.comwikipedia.orgle-comptoir-geologique.comcrystalage.comcelestialearthminerals.comgeologyscience.commindat.org. This nomenclature refers to the characteristic visibility of internal cleavage planes when light passes through the transparent crystals gem-a.comnobbier.comminerals-kingdom.comwikipedia.orgcrystalage.comcelestialearthminerals.comgeologyscience.com. Haüy differentiated this compound from emerald by noting its significantly lower Mohs hardness of 5, compared to emerald's 7.5 to 8, as well as its higher specific gravity (3.28 to 3.35) and the fact that its green color is attributed to the presence of copper gem-a.comcalvinchimes.org.
Pioneering Structural Determinations and Early Analytical Techniques
This compound is chemically classified as a hydrated copper cyclosilicate, with the chemical formula commonly expressed as CuSiO₃·H₂O or, more precisely, Cu₆[Si₆O₁₈]·6H₂O minerals-kingdom.comresearchgate.netwikipedia.orgcrystalage.comcelestialearthminerals.comgeologyscience.commindat.orgwebmineral.comgia.edu. The latter formula explicitly highlights its cyclosilicate nature, characterized by six-membered silicate (B1173343) rings researchgate.netwikipedia.orgcrystalage.comcelestialearthminerals.comgeologyscience.comgia.edu. The mineral crystallizes in the trigonal crystal system, belonging to the rhombohedral crystal class, with the space group typically identified as R-3m or R3 nobbier.comminerals-kingdom.comresearchgate.netwikipedia.orgcrystalage.comcelestialearthminerals.comgeologyscience.commindat.org. This compound commonly forms as elongated, hexagonal prismatic crystals, often terminated by rhombohedra nobbier.comminerals-kingdom.comcalvinchimes.orgwikipedia.orgle-comptoir-geologique.comcrystalage.comgeologyscience.com.
Early structural determinations of this compound were pivotal in understanding its complex atomic arrangement. Researchers such as Belov et al. (1952) and Heide et al. (1955) conducted pioneering studies using X-ray diffraction methods to elucidate its crystal structure arizona.eduresearchgate.net. These investigations revealed that the structure comprises puckered trigonal rings of six water molecules, which are "sandwiched" between similarly puckered trigonal rings of six silicate tetrahedra. These ring systems are interconnected laterally and vertically by copper atoms researchgate.netarizona.edu. Each copper ion in the structure is coordinated by four cyclosilicate oxygens and two water molecules, forming a distorted octahedron that can be viewed as approximately square planar researchgate.netwikipedia.orgarizona.edu. The presence of these copper ions is directly responsible for the mineral's distinctive green color and its magnetic properties wikipedia.org.
Further analytical techniques, including powder diffraction, were employed in early dehydration studies. Heide et al. observed that this compound begins to lose water at approximately 100°C, with complete dehydration occurring around 700°C, resulting in a color change from emerald green to grey-black arizona.eduscirp.orgresearchgate.net. Despite this water loss, the core this compound structure was largely retained, as indicated by powder diffraction analyses arizona.edu. More recent studies utilizing X-ray diffraction and Raman spectroscopy have demonstrated the remarkable stability of this compound's crystal structure, which remains largely unchanged under pressures up to 14.5 GPa. Beyond this pressure, a structural transition, likely a pressure-induced dehydration, leads to the formation of a "black this compound" phase (Cu₆Si₆O₁₈) researchgate.netmdpi.com.
Table 1: Key Physical and Crystallographic Properties of this compound
Table 2: Chemical Composition of this compound (Approximate Elemental Percentages)
| Element | Percentage (by weight) | Source |
| Copper (Cu) | 40.31% | webmineral.com |
| Silicon (Si) | 17.82% | webmineral.com |
| Oxygen (O) | (Calculated, varies) | geologyscience.comwebmineral.com |
| Hydrogen (H) | (Calculated, varies) | geologyscience.comwebmineral.com |
Crystallographic and Structural Elucidation of Dioptase
Crystal System and Space Group Analysis
Dioptase crystallizes in the trigonal crystal system and belongs to the rhombohedral crystal class (3̄) geologyscience.comwikipedia.orgminerals-kingdom.commindat.orgwordpress.comwebmineral.com. Its specific space group is R3̄ (No. 148) geologyscience.comwikipedia.orgmindat.orgwordpress.compsu.eduhandbookofmineralogy.org. The unit cell parameters for this compound are approximately a = 14.566 Å and c = 7.778 Å, with Z = 18 formula units per conventional cell wikipedia.orgmindat.orgwordpress.compsu.eduhandbookofmineralogy.orgwikipedia.org. The calculated density is around 3.29 g/cm³ webmineral.comwikipedia.org.
Table 1: Crystallographic Data for this compound
| Property | Value | Source |
| Crystal System | Trigonal | geologyscience.comwikipedia.orgminerals-kingdom.commindat.orgwordpress.comwebmineral.com |
| Crystal Class | Rhombohedral (3̄) | wikipedia.orgmindat.orgwordpress.com |
| Space Group | R3̄ (No. 148) | geologyscience.comwikipedia.orgmindat.orgwordpress.compsu.eduhandbookofmineralogy.org |
| Unit Cell Parameters | a = 14.566 Å, c = 7.778 Å | wikipedia.orgmindat.orgwordpress.compsu.eduhandbookofmineralogy.org |
| Z (Formula Units) | 18 | wikipedia.orgpsu.eduhandbookofmineralogy.orgwikipedia.org |
| Calculated Density | 3.29 g/cm³ | webmineral.comwikipedia.org |
Atomic Arrangement and Coordination Polyhedra within the Cuprate Cyclosilicate Framework
The crystal structure of this compound consists of interconnected cyclosilicate rings, forming hexagonal prismatic crystals geologyscience.comwikipedia.org. This complex three-dimensional framework is built from silicate (B1173343) tetrahedra linked by copper ions and includes interstitial water molecules crystalworldsales.com.
This compound is characterized by its Si₆O₁₈ cyclosilicate rings , which are composed of six corner-sharing SiO₄ tetrahedra wikipedia.orgcrystalworldsales.comwordpress.commdpi.commineralexpert.orgresearchgate.net. These rings are puckered and have a trigonal configuration psu.edugeoscienceworld.org. The rings are stacked vertically, parallel to the c-axis academie-sciences.fr. The Si-O bond lengths within the ring vary, with bridging oxygens (Si-O(br)) having lengths of 1.645-1.646 Å and non-bridging oxygens (Si-O(nbr)) having lengths of 1.600-1.617 Å geoscienceworld.org.
Copper ions (Cu²⁺) play a crucial role in linking the silicate rings and are responsible for the mineral's characteristic green color wikipedia.orgcrystalworldsales.comyoutube.com. Each copper atom is coordinated by four oxygen atoms from the cyclosilicate rings in a nearly square-planar arrangement, with Cu-O bond lengths ranging from 1.95-1.98 Å psu.edugeoscienceworld.orgarizona.edu. Additionally, two water molecules are coordinated to the copper atom, occupying axial positions at distances of 2.50-2.65 Å, forming a tetragonally-distorted octahedron (CuO₄(H₂O)₂) wikipedia.orgwordpress.compsu.eduwikipedia.orgarizona.eduresearchgate.net. Although six-coordinate, the copper ions can be viewed as square planar due to the Jahn-Teller distortion typical of Cu(II) compounds wikipedia.orgwikipedia.org. The CuO₆ octahedra are edge-connected, forming a continuous three-dimensional network and helical chains along the c-axis wordpress.comwikipedia.orgresearchgate.net.
Table 2: Copper Coordination Environment in this compound
| Ligand Type | Coordination Number | Bond Length (Å) | Coordination Geometry | Source |
| Silicate Oxygens | 4 | 1.95-1.98 | Nearly Square-Planar | psu.edugeoscienceworld.orgarizona.edu |
| Water Molecules | 2 | 2.50-2.65 | Axial | psu.edugeoscienceworld.orgarizona.edu |
| Overall Polyhedron | 6 | Tetragonally-Distorted Octahedron | wikipedia.orgwordpress.compsu.eduarizona.edu |
This compound contains six water molecules per formula unit (Cu₆[Si₆O₁₈]·6H₂O) which are crucial for the mineral's stability wikipedia.orgcrystalworldsales.compsu.edu. These water molecules are located within channels that run parallel to the c-axis, situated between the puckered trigonal silicate rings crystalworldsales.comwordpress.compsu.edumdpi.comresearchgate.netgeoscienceworld.orgarizona.eduresearchgate.netresearchgate.netresearchgate.net. The water molecules form their own distorted trigonal rings with an ice-like configuration psu.edumdpi.comgeoscienceworld.orgacademie-sciences.fr. They are hydrogen-bonded to one another and to the bridging oxygens of adjacent Si₆O₁₈ rings geoscienceworld.orgarizona.edu. There are three types of water molecules with different orientations within these ring channels, exhibiting six kinds of O-H stretching vibrations in the 3000–3600 cm⁻¹ range, with bond lengths ranging from 2.652 to 2.887 Å mdpi.comresearchgate.net. The effective aperture diameter of the channels through the rings is approximately 2.0 Å, which prevents the zeolitic transfer of water molecules geoscienceworld.org.
High-Pressure and High-Temperature Structural Behavior
This compound exhibits notable structural changes under high-pressure and high-temperature conditions, primarily involving dehydration and phase transitions wordpress.comnobbier.commdpi.comarizona.eduarxiv.org.
This compound undergoes a structural transition at approximately 14.5 GPa at room temperature academie-sciences.frcolab.wsresearchgate.net. Below this pressure, the lattice parameters show continuous compression, with anisotropic compression where axial compressibility along the a-axis (βa) is greater than along the c-axis (βc) in a ratio of 1.14:1.00 academie-sciences.frcolab.wsresearchgate.net. This anisotropy is attributed to the three-dimensional configuration of the Si₆O₁₈ rings, copper octahedra, and water molecules academie-sciences.fr.
At high pressures (around 14.5 GPa), green this compound transforms into a black-colored, dehydrated form, Cu₆[Si₆O₁₈], while retaining its symmetry group academie-sciences.frarizona.educolab.wsresearchgate.netgeoscienceworld.org. A mixed-phase region of green and black this compound has been observed between 14.5 and 30.6 GPa academie-sciences.fr.
Thermal decomposition studies show that this compound loses water over a wide temperature range, typically from 400°C to 730°C psu.educolab.wsresearchgate.net. This dehydration can occur via a two-stage mechanism, with an initial transformation into a blue polymorph before complete dehydration to the black compound psu.eduacademie-sciences.fr. The wide temperature range for water loss is explained by the large variation in hydrogen bond distances of water molecules within the structure psu.educolab.ws. Further mass loss steps, attributed to oxygen evolution, are observed at around 793°C and 835°C psu.educolab.ws. The dehydration process involves changes in the state of water, from initial to isolated water molecules with new hydrogen bonds, and eventually the formation of hydroxyls researchgate.net.
Table 3: High-Pressure and High-Temperature Behavior of this compound
| Condition | Observation | Transition Pressure/Temperature | Source |
| High Pressure | Structural transition to dehydrated form | ~14.5 GPa (at room temp) | academie-sciences.frcolab.wsresearchgate.net |
| Anisotropic compression (βa > βc) | Below 14.5 GPa | academie-sciences.frcolab.wsresearchgate.net | |
| High Temperature | Dehydration (loss of water) | 400°C to 730°C | psu.educolab.wsresearchgate.net |
| Transformation to blue polymorph, then black Cu₆[Si₆O₁₈] | Varies | psu.eduacademie-sciences.fr | |
| Oxygen loss | ~793°C and ~835°C | psu.educolab.ws |
Thermal Stability and Dehydration Pathways
Studies on the thermal decomposition of this compound (Cu₆Si₆O₁₈·6H₂O) indicate that it undergoes dehydration over a broad temperature range, typically from approximately 400 °C to 730 °C, with the loss of its water molecules nih.gov. The calculated mass loss corresponding to the removal of water is 11.4%, with observed mass losses in this range being around 10.8% nih.gov.
Beyond the initial dehydration, additional mass loss steps are observed at higher temperatures, specifically around 793 °C and 835 °C nih.gov. These higher-temperature mass losses are attributed to the expulsion of oxygen nih.gov. The final product of the thermal decomposition is generally suggested to be tenorite (CuO) nih.gov. Notably, the this compound structure can be largely retained after dehydration, at least as determined by powder diffraction methods, resulting in a black-colored dehydrated form of this compound (Cu₆Si₆O₁₈). The presence of three distinct types of water molecules within the this compound structure, exhibiting various OH stretching vibrations, contributes to the wide temperature range over which water loss occurs, due to variations in hydrogen bond distances nih.gov. Despite these changes, the crystal structure of this compound demonstrates a high degree of stability, remaining largely unchanged even at temperatures up to 600 °C.
Table 2: Thermal Decomposition Characteristics of this compound
| Event | Temperature Range (°C) | Mass Loss (%) (Observed/Calculated) | Associated Process | Product (Proposed) | Source Index |
| Initial Dehydration | 400 – 730 | ~10.8% / 11.4% | Loss of water | Dehydrated this compound | nih.gov |
| Secondary Mass Loss | ~793 | Not specified | Loss of oxygen | Tenorite (CuO) | nih.gov |
| Tertiary Mass Loss | ~835 | Not specified | Loss of oxygen | Tenorite (CuO) | nih.gov |
| Structural Stability | Up to 600 | N/A | Crystal structure largely unchanged | N/A |
Anisotropic Compressibility and Structural Deformation under Stress
The compressional behavior of this compound has been investigated under high-pressure conditions, revealing anisotropic compressibility and structural deformation. The lattice parameters of this compound exhibit continuous compression up to approximately 14.5 GPa, at which point a structural transition is observed.
Pressure-volume data obtained below 14.5 GPa for this compound can be accurately fitted to a second-order Birch-Murnaghan equation of state. Key parameters derived from this fitting include an initial volume (V₀) of 1440(2) ų (or 1441(3) ų) and a bulk modulus (K₀) of 107(2) GPa (or 103(9) GPa), with K₀' fixed at 4.
A notable characteristic of this compound under pressure is its anisotropic compression. The low-pressure form of this compound demonstrates that its axial compressibility (βₐ) along the a-axis is greater than that along the c-axis (βc), with a ratio of βₐ : βc of 1.14:1.00. This indicates that the a-axis is more compressible than the c-axis.
Table 3: Compressibility Data of this compound
| Property | Value | Source Index |
| Continuous Compression Limit | ~14.5 GPa | |
| Initial Volume (V₀) | 1440(2) ų or 1441(3) ų | |
| Bulk Modulus (K₀) | 107(2) GPa or 103(9) GPa | |
| K₀' | 4 (fixed) | |
| Axial Compressibility Ratio (βₐ:βc) | 1.14:1.00 (βₐ > βc) | |
| Structural Transition Pressure | ~14.5 GPa |
Geochemical Genesis and Mineralogical Associations of Dioptase
Secondary Hydrothermal Formation Mechanisms
The genesis of dioptase occurs through secondary hydrothermal processes within the oxidized zones of copper deposits. geologyscience.com This formation is not a result of direct crystallization from magma but rather from the chemical alteration of pre-existing copper minerals by heated, mineral-rich groundwater. geologyscience.comcrystalworldsales.com
The formation of this compound is a classic example of a dissolution-precipitation process. The initial step involves the breakdown of primary copper sulfide (B99878) minerals (such as chalcopyrite, bornite, and chalcocite) in the upper, oxygen-rich zones of a copper deposit. crystalworldsales.com The oxidation of these sulfides typically generates highly acidic fluids, rich in sulfuric acid, which would normally inhibit the dissolution of silica (B1680970). mineralexpert.orgrockidentifier.com
However, this compound formation is characteristically favored in arid or desert environments. mineralexpert.orggem-a.comgemrockauctions.com In these settings, the interaction with carbonate host rocks, such as limestone and dolomite (B100054), is crucial. geologyscience.commineralexpert.org These carbonate rocks buffer the acidic solutions, creating a more alkaline (high-pH) environment. mineralexpert.org This shift in pH is critical as it significantly increases the solubility of silica, allowing it to be mobilized by the hydrothermal fluids. mineralexpert.org
Once the copper ions are released from the breakdown of primary sulfides and silica is dissolved in the alkaline fluids, the necessary components are available in the solution. crystalworldsales.com As these copper- and silica-rich solutions percolate through fractures and cavities in the host rock, changes in temperature, pressure, and concentration lead to supersaturation and the subsequent precipitation of this compound crystals. crystalworldsales.comnobbier.com The rate and quality of crystal growth are dependent on the stability of these conditions over time. crystalworldsales.com
Silica-rich hydrothermal fluids are the transport medium and a key reactant in the formation of this compound. geologyscience.comcrystalworldsales.comwilenskyminerals.com These fluids are typically groundwater that has been heated and has circulated through the Earth's crust, dissolving minerals, including silica from surrounding rocks like sandstone or quartzite. geologyscience.comcrystalworldsales.com
The process is confined to the oxidized zone (or gossan) of copper deposits, which is the portion near the Earth's surface where minerals are exposed to atmospheric oxygen and weathering. geologyscience.comcrystalworldsales.comfiercelynxdesigns.com This highly oxidizing environment is essential for breaking down the primary sulfide ores and releasing the copper ions that are fundamental to this compound's composition. crystalworldsales.com The formation specifically requires warm, dry conditions, which is why major this compound deposits are found in arid regions. gem-a.comgemrockauctions.com
This compound crystallization occurs under relatively low to moderate hydrothermal temperatures. crystalworldsales.com The typical temperature range for its formation is estimated to be between 50°C and 200°C. crystalworldsales.com These conditions are consistent with secondary mineral formation in a near-surface environment.
The pressure regime for this compound formation is implicitly low. As a secondary mineral forming in the upper, oxidized portions of copper deposits, often within cavities and fractures at shallow depths, it is not subjected to the high pressures associated with metamorphic or deep magmatic processes. nobbier.com The slow crystallization process under these specific low-temperature and low-pressure conditions can take thousands of years. nobbier.com
Paragenetic Associations and Co-occurring Mineral Assemblages
This compound is frequently found in association with a distinct suite of other secondary copper minerals, reflecting their common genesis in the oxidized zone of copper deposits. geologyscience.comgem-a.com The presence of these minerals is a key indicator of the geochemical environment of formation. Common co-occurring minerals include the copper carbonates malachite and azurite, and the copper silicate (B1173343) chrysocolla. geologyscience.comgem-a.comgemrockauctions.comfiercelynxdesigns.com Calcite is also a very common associate, often forming the matrix upon which this compound crystals grow, a testament to the carbonate-rich host rock that facilitates the formation process. fiercelynxdesigns.com Quartz may also be present, particularly in deposits where the host rock is silica-rich. fiercelynxdesigns.comwikipedia.org
| Associated Mineral | Chemical Formula | Mineral Class | Common Role in Assemblage |
|---|---|---|---|
| Malachite | Cu₂(CO₃)(OH)₂ | Carbonate | Often found alongside this compound, indicating a copper-rich, carbonate-buffered environment. geologyscience.com |
| Azurite | Cu₃(CO₃)₂(OH)₂ | Carbonate | Co-occurs with this compound and malachite under similar formation conditions. geologyscience.com |
| Chrysocolla | (Cu,Al)₂H₂Si₂O₅(OH)₄·n(H₂O) | Silicate | Another copper silicate that forms in oxidized copper zones, often in close association with this compound. geologyscience.comgemrockauctions.com |
| Calcite | CaCO₃ | Carbonate | Frequently serves as the host matrix for this compound crystals, especially in the Tsumeb deposit. fiercelynxdesigns.com |
| Quartz | SiO₂ | Oxide (Silicate) | Present in silica-rich host rocks; this compound can form in cavities within quartz veins. wikipedia.org |
| Native Copper | Cu | Element | Can be found in the same oxidized zones, representing a different stage or condition of copper precipitation. fiercelynxdesigns.com |
Global Mineralogical Occurrences and Deposit Typologies
This compound is an uncommon mineral, and deposits yielding high-quality, well-formed crystals are rare. gem-a.comnobbier.com The primary deposit typology is the oxidized zone of copper sulfide deposits, particularly in arid and semi-arid regions of the world. geologyscience.comrockidentifier.comfossilera.com The host rocks for these deposits are typically carbonate-rich sedimentary rocks like limestone and dolomite, or silica-rich rocks such as sandstone and quartzite. geologyscience.comrockidentifier.comwikipedia.org
Two localities are historically the most important sources of world-class this compound specimens: the Tsumeb Mine in Namibia and the Altyn-Tyube deposit in Kazakhstan. gemrockauctions.comwikipedia.orgfossilera.com
Altyn-Tyube, Kazakhstan: This is the type locality for this compound, where it was first discovered in the late 18th century. rockidentifier.comwikipedia.orgfossilera.com The this compound from this remote deposit in the Kazakh Steppes typically forms as lustrous, emerald-green crystals in cavities within a brownish quartzite or limestone host rock. rockidentifier.comwikipedia.orgfossilera.com The area has been mined for copper since ancient times. fossilera.commindat.org
Tsumeb Mine, Namibia: Widely regarded as having produced the finest this compound specimens in the world, the Tsumeb Mine is a legend among mineral localities. gemrockauctions.comwikipedia.org The mine, now closed, is a complex ore pipe deposit that featured multiple oxidation zones. borenandkingminerals.com Tsumeb this compound is famous for its exceptional transparency, deep emerald-green color, and superb crystal form, often found growing on a contrasting matrix of snow-white calcite. borenandkingminerals.comharvard.edu The presence of this compound was most significant in the second and third oxidation zones of the mine. harvard.edu
Other notable occurrences include the Katanga Copper Crescent in the Democratic Republic of Congo, various mines in Arizona, USA, and deposits in Chile. geologyscience.comnobbier.com
| Deposit Location | Host Rock Type | Key Characteristics of this compound | Notable Associated Minerals |
|---|---|---|---|
| Altyn-Tyube, Kazakhstan | Limestone, Quartzite rockidentifier.comwikipedia.org | Type locality; lustrous, deep green crystals in cavities. rockidentifier.comfossilera.com | Malachite, Cuprite mindat.org |
| Tsumeb Mine, Namibia | Dolomite, Limestone geologyscience.com | Considered the world's finest; exceptional transparency and color, often on a white calcite matrix. gemrockauctions.comborenandkingminerals.com | Calcite, Malachite, Azurite, Conichalcite borenandkingminerals.comharvard.edu |
| Katanga Copper Crescent, DRC | Sedimentary Rocks | Vibrant, richly colored crystals. geologyscience.com | Malachite, Chrysocolla |
| Arizona, USA (e.g., Mammoth-St. Anthony Mine) | Volcanic and Sedimentary Rocks | Often forms as smaller, micro-mountable crystals. wikipedia.org | Chrysocolla, Malachite geologyscience.com |
| Atacama Desert, Chile | Various (in arid environment) | Striking green specimens formed under ideal arid conditions. crystalworldsales.com | Azurite, Malachite |
Geological Controls on this compound Crystal Morphology and Growth
The formation of this compound (CuSiO₃·H₂O), a copper cyclosilicate mineral, is intricately linked to specific geological and geochemical conditions that not only govern its genesis but also dictate its crystal size, habit, and quality. As a secondary mineral, this compound typically forms in the oxidized zones of copper sulfide deposits, predominantly in arid or desert environments. Current time information in Кумторкалинский район, RU.mineralexpert.orggem-a.comwikipedia.orgmoonrisecrystals.com The interplay between host rock composition, fluid chemistry (particularly pH), and the presence of other minerals creates a unique set of circumstances required for its crystallization.
The fundamental genesis of this compound involves a complex geochemical process. The weathering and oxidation of primary copper sulfide minerals (like chalcopyrite) release copper ions and generate highly acidic, sulfate-rich fluids. mineralexpert.orgwikipedia.org Under these low-pH conditions, silica is generally immobile. mineralexpert.org The critical factor for this compound formation is the neutralization of these acidic solutions. This typically occurs when the fluids interact with carbonate host rocks, such as limestone or dolomite. mineralexpert.orgnevada-outback-gems.com The carbonate minerals buffer the acid, raising the pH to alkaline levels. In this high-pH environment, silica becomes soluble and can react with the available copper ions to precipitate as this compound. mineralexpert.org This process explains why this compound is frequently found in vugs and cavities within limestone or dolomite that have been subjected to hydrothermal, copper-rich fluids. mineralexpert.orggeologyscience.com
In contrast, this compound from other localities exhibits different characteristics tied to their unique geology. At Altyn-Tyube, Kazakhstan, the type locality for the mineral, this compound crystals are found as encrustations and lustrous crystals within cavities in a brownish quartzite. mineralexpert.orgwikipedia.org While still of high quality, their association with quartzite rather than carbonate points to a different local geochemical control. In Arizona, USA, deposits at the Mammoth-St. Anthony Mine and the Christmas Mine typically yield smaller microcrystals, suggesting different conditions of formation, possibly more rapid precipitation or less available space for growth. mineralexpert.orgminerals.netthecrystalcouncil.com The deposits in the Republic of Congo are known for producing elongated prismatic crystals lining geodes in chrysocolla. le-comptoir-geologique.com
The paragenetic sequence, or the order of mineral formation, further illuminates the geological controls. At the Tsumeb Mine, significant this compound formation is linked to the second and third oxidation zones, areas associated with intense silicification. harvard.edu One observed paragenetic sequence at Tsumeb is: dolomite >> duftite >> plancheite >> this compound(i) >> calcite >> this compound(ii), indicating that this compound formed in two distinct generations around a period of calcite crystallization. harvard.edu This highlights a dynamic environment where fluid chemistry evolved over time to favor the precipitation of different mineral species.
| Locality | Host Rock | Typical Crystal Habit & Size | Common Associated Minerals |
|---|---|---|---|
| Tsumeb Mine, Namibia | Dolomite, Sandstone | Short prismatic, well-formed, often large (up to 5 cm), highly lustrous crystals. harvard.edule-comptoir-geologique.com | Calcite, Cerussite, Wulfenite, Malachite. minfind.com |
| Altyn-Tyube, Kazakhstan | Quartzite, Limestone | Encrustations and well-formed, lustrous crystals. mineralexpert.orgwikipedia.org | Quartz, Malachite, Cuprite. mindat.org |
| Arizona, USA (e.g., Christmas Mine) | Limestone, Porphyry Copper Intrusions | Typically small microcrystals; pale-green at the Christmas Mine. mineralexpert.orgminerals.net | Wulfenite, Calcite, Chrysocolla. le-comptoir-geologique.comhandbookofmineralogy.org |
| Republic of Congo (e.g., Mindouli) | Limestone, Sandstone | Elongated prismatic crystals, often lining geodes (up to 8 cm). geologyscience.comle-comptoir-geologique.com | Chrysocolla, Quartz, Malachite. nevada-outback-gems.comle-comptoir-geologique.com |
| Mineral | Chemical Formula | Favorable Geochemical Conditions | Notes |
|---|---|---|---|
| This compound | CuSiO₃·H₂O | High pH (alkaline), high silica (SiO₂) availability, arid environment. mineralexpert.org | Requires a silica source and carbonate host rock to buffer acidic solutions from sulfide oxidation. mineralexpert.orgnevada-outback-gems.com |
| Malachite | Cu₂(CO₃)(OH)₂ | High carbonate (CO₃²⁻) availability, wide range of pH conditions in oxidized zones. gem-a.comgeologyscience.com | More common than this compound as it does not require mobile silica for formation. mineralexpert.org |
| Azurite | Cu₃(CO₃)₂(OH)₂ | Similar to malachite but tends to form under lower pH and higher CO₂ partial pressure conditions. geologyscience.com | Often alters to the more stable malachite over time. australian.museum |
| Chrysocolla | (Cu,Al)₂H₂Si₂O₅(OH)₄·nH₂O | High silica availability, can form under a wider range of pH than this compound. mineralexpert.orggem-a.com | Often forms in association with this compound but can precipitate under conditions not suitable for this compound crystallization. mineralexpert.org |
Advanced Spectroscopic Investigations of Dioptase
Vibrational Spectroscopy (Raman and Infrared)
Vibrational spectroscopy, encompassing Raman and Infrared (IR) techniques, is crucial for characterizing the molecular vibrations within dioptase, revealing details about its atomic bonds and the dynamics of its water molecules. Changes observed in infrared and Raman spectroscopy indicate that the crystal structure of this compound remains largely unchanged at 600 °C or under pressures of 14.5 GPa, suggesting its high degree of stability scribd.comwikipedia.orgnih.gov.
Characterization of Si-O and Cu-O Vibrational Modes
Vibrational spectroscopy allows for the precise identification and characterization of the silicon-oxygen (Si-O) and copper-oxygen (Cu-O) vibrational modes within the this compound structure. The vibration of the silicon-oxygen framework primarily occurs in the 400–1200 cm⁻¹ range in infrared spectra scribd.com. Raman spectroscopy reveals intense bands in the 200–500 cm⁻¹ range, assigned to the external vibrations of SiO₄ tetrahedra, while O-Si-O internal vibrations are observed at 527 cm⁻¹ and 665 cm⁻¹ ereztech.com. Cu-O vibrations have been assigned to modes at 137, 165, and 181 cm⁻¹ in Raman spectra wikipedia.org. Additionally, a region between 250 cm⁻¹ and 550 cm⁻¹ (or 350 to 600 cm⁻¹) in both IR and Raman spectra shows contributions from Cu-O and Si-O vibrations wikipedia.org.
The following table summarizes key vibrational modes observed in this compound:
| Mode Type | Wavenumber Range (cm⁻¹) | Spectroscopy Method | Assignment | Source |
| Si-O Vibrations | 400–1200 | IR | Silicon-oxygen framework vibration | scribd.com |
| Si-O Vibrations | 200–500 | Raman | External vibrations of SiO₄ | ereztech.com |
| O-Si-O Vibrations | 527, 665 | Raman | Internal vibrations of SiO₄ | ereztech.com |
| Cu-O Vibrations | 137, 165, 181 | Raman | Cu-O vibrations | wikipedia.org |
| Cu-O and Si-O Combined | 250–550 (IR), 350–600 (Raman) | IR, Raman | Cu-O and Si-O vibrations | wikipedia.org |
Analysis of Hydrogen Bonding and Water Molecule Dynamics
This compound contains three distinct types of water molecules situated within its ring channels, each with different orientations scribd.comamericanelements.comwikipedia.orgwikipedia.orgfishersci.ca. These water molecules give rise to six kinds of O-H stretching vibrations in the 3000–3600 cm⁻¹ range scribd.comamericanelements.comwikipedia.orgwikipedia.orgfishersci.ca. The hydrogen bond distances corresponding to these O-H stretching vibrations have been calculated to range from 2.652 to 2.887 Å scribd.comamericanelements.comwikipedia.orgwikipedia.orgfishersci.ca. The 3443 cm⁻¹ band, in particular, exhibits strong near-infrared activity and combines with Si-O vibrations or O-H bending vibrations within the structure, leading to five combination vibration peaks in the 4000–5000 cm⁻¹ range scribd.comamericanelements.comwikipedia.org. The broad thermal decomposition of this compound, characterized by water loss over a wide temperature range (approximately 400 to 730 °C), is attributed to the significant variation in these hydrogen bond strengths wikipedia.orgnih.govamericanelements.com. Studies on dehydration-induced changes in this compound's vibrational states indicate a progression from an initial state to an intermediate state with damped external vibrations of water, followed by the formation of isolated water molecules with new hydrogen bonds, and finally, the formation of hydroxyls nih.gov.
In-Situ Spectroscopic Studies under Non-Ambient Conditions (Pressure, Temperature)
In-situ spectroscopic investigations under non-ambient conditions, such as varying pressure and temperature, provide critical insights into the structural stability and phase transitions of this compound. This compound demonstrates remarkable stability, with its crystal structure remaining largely unchanged at temperatures up to 600 °C or under pressures reaching 14.5 GPa scribd.comwikipedia.orgnih.gov. However, a gradual loss of water molecules within the channels is observed over a broad temperature range as the temperature increases scribd.com.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Cu(II) States
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for elucidating the electronic structure of transition metal ion complexes, particularly for d¹'⁹ systems such as Cu²⁺, which is present in this compound alfa-chemistry.comfishersci.com. The principal values of the g-tensor, derived from the EPR spectrum, provide information about the symmetry of the ligand field surrounding the Cu²⁺ ion alfa-chemistry.comfishersci.com. For this compound, EPR studies have determined the ground state of the Cu²⁺ ion to be ²B₁ uni.lu. For 3d⁹ ions in nearly tetragonal ligand symmetry, specific formulas for the principal components g|| and g⊥ can be applied if the ground state is ²B₁g alfa-chemistry.comfishersci.com. The spin-orbital coupling parameter (λ) and spin orbital reduction factors (k) are utilized in EPR analysis, with the k values being attributed to covalence effects alfa-chemistry.comfishersci.com. Comparative studies have shown that the covalence reduction effect is notably smaller for copper germanate than for copper silicate (B1173343), which aligns with crystal-chemical observations and confirms the higher ionicity of the germanate alfa-chemistry.comfishersci.com. EPR measurements have also revealed instances of copper replacement by manganese in natural this compound samples alfa-chemistry.comfishersci.com.
The following table presents EPR analysis results for this compound and related compounds, highlighting covalence effects:
Note: Specific numerical values for g||, g⊥, and k for this compound were not directly extractable from the provided snippets, but their relative comparison to Ge-dioptase and the attribution of k to covalence effects were clearly stated.
UV-Vis Spectroscopy for Electronic Excitations and Covalence Effects
UV-Vis spectroscopy is extensively employed to investigate the electronic excitations, particularly the d-d transitions, of Cu²⁺ ions in this compound and similar copper-bearing compounds alfa-chemistry.comfishersci.communi.cz. The characteristic color of Cu²⁺ compounds, such as this compound's emerald-green hue, is primarily attributed to these electronic excitations between its d-orbitals wikipedia.orgalfa-chemistry.com. The Cu²⁺ ion, being in a d⁹ state, typically forms Jahn-Teller distorted coordination polyhedra, often an elongated octahedron, which leads to the splitting of formerly degenerate d-states and thus influences the observed absorption bands alfa-chemistry.com.
The accurate assignment of d-d excitations from UV-Vis spectra benefits significantly from a comparative reappraisal across crystal-chemically similar groups of compounds alfa-chemistry.comfishersci.com. The spin orbital reduction factors (k), derived from EPR measurements, are directly linked to covalence effects and can be correlated with UV-Vis spectral features alfa-chemistry.comfishersci.com. For instance, when considering the antiferromagnetic interaction energy in cuprates, a linear relationship can be established between the Dqe excitation energy and the equatorial Cu(II)-O bond strength, which can be extended to this compound fishersci.com. It is recommended that a series of UV-Vis spectra be collected across a range of temperatures, from hydrated to fully dehydrated this compound, to effectively monitor the energy levels and their correct assignment alfa-chemistry.com. This approach can also be combined with IR spectroscopy to simultaneously control the crystal water content alfa-chemistry.com.
Synthetic Methods and Controlled Crystal Growth of Dioptase and Analogs
Hydrothermal and Solvothermal Synthetic Pathways
The natural formation of dioptase occurs as a secondary mineral in the oxidized zones of copper deposits through hydrothermal processes. nobbier.commineralexpert.org This geological synthesis provides the foundational principles for laboratory-based hydrothermal methods. The natural process involves hot, mineral-rich fluids circulating through host rocks, dissolving primary copper minerals, and reacting with silica (B1680970) under specific conditions. nobbier.com
Key parameters for the natural hydrothermal formation of this compound are outlined below:
| Parameter | Description | Source |
| Environment | Oxidized zones of copper sulfide (B99878) deposits, typically in arid or desert regions. | mineralexpert.orgwikipedia.org |
| Reactants | Copper ions from primary copper minerals and dissolved silica. | nobbier.com |
| pH Conditions | A high-pH (alkaline) environment is necessary for silica to become soluble and mobile. This is a critical and unusual condition, as the oxidation of sulfide ores typically generates highly acidic fluids which suppress silica solubility. | mineralexpert.orgwikipedia.org |
| Host Rock | The presence of carbonate host rocks, such as limestone, can buffer the acidic solutions, raising the pH and allowing silica to dissolve. | nobbier.com |
| Temperature | Low to moderate temperatures, generally between 50°C and 200°C. | nobbier.com |
While detailed reports on the successful laboratory synthesis of gem-quality this compound via hydrothermal methods are scarce, these natural conditions inform the design of such experiments. A typical hydrothermal synthesis would involve combining a copper source (e.g., a copper salt) and a silica source (e.g., silica gel or amorphous silica) in an aqueous solution within a sealed autoclave. The pH would need to be carefully controlled, likely elevated, and the temperature maintained within the low-to-moderate range to mimic the natural formation environment. Solvothermal synthesis follows a similar principle but uses a non-aqueous solvent, which can alter the solubility of reactants and influence crystal growth kinetics.
Biologically Mediated Synthesis Approaches (e.g., Microbial Support)
A notable advancement in this compound synthesis involves the use of biological agents. Research has demonstrated the feasibility of a microbially supported synthesis of copper silicate (B1173343) (CuSiO₃·H₂O). researchgate.netijeat.org In this approach, microbes are instrumental in creating an environment conducive to the chemical reaction between copper oxide (CuO) and quartz (SiO₂). ijeat.org
Microorganisms can influence mineralization in several ways:
pH Regulation: Microbes have the ability to modify the local pH of their environment, which is a critical factor for this compound formation, as silica solubility is highly pH-dependent. ijeat.org
Control of Chemical Potential: The metabolic activities of microbes can alter the chemical potential of the reactants, driving the reaction forward. ijeat.org
Surface Catalysis: Microbial surfaces can act as nucleation sites for mineral precipitation.
A study by Rao and Krishna highlighted this remarkable bio-mediated pathway, which opens up possibilities for more environmentally friendly and potentially scalable production methods for copper silicates. researchgate.netijeat.org This approach represents a significant departure from traditional high-temperature and high-pressure synthetic routes.
Growth Mechanism Studies (e.g., Diffusion Techniques)
Understanding the growth mechanism is crucial for controlling crystal size and quality. Diffusion techniques are a common laboratory method for growing high-quality single crystals from solution by allowing reactants to mix slowly and controllably, promoting slow nucleation and growth. chemistryviews.org This method has been successfully applied to grow millimeter-sized single crystals of this compound analogs, such as Cu₆(Ge,Si)₆O₁₈·6H₂O. arxiv.org
There are several variations of the diffusion technique:
| Diffusion Method | Description | Application |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a second solvent (a precipitant) in which the compound is insoluble. Diffusion occurs at the interface, gradually lowering the solubility and inducing crystallization. chemistryviews.orgmit.edu | Applicable for growing crystals at a liquid interface over days or weeks. |
| Vapor Diffusion | The vapor of a volatile precipitant solvent is allowed to slowly diffuse into a solution containing the compound to be crystallized. This gradually changes the solvent composition, reduces the compound's solubility, and leads to crystal formation. chemistryviews.orgmit.edu | Works well with small quantities of material and allows for fine control over the crystallization rate. mit.edu |
| Gel Growth | Crystallization occurs within a gel matrix (e.g., silica gel), which serves as a medium for the slow diffusion of reactants. The gel minimizes convection, allowing for the growth of highly perfect crystals. | Used to grow crystals of substances with low solubility. |
In the synthesis of this compound analogs, a diffusion technique in an aqueous solution led to the formation of seeds that grew into crystals up to 1 mm in size over a period of eight weeks. arxiv.orgscirp.org This slow, controlled process is essential for achieving the ordered atomic structure of a single crystal.
Challenges in Reproducing Natural this compound Crystallization
Despite knowledge of its natural formation, the successful synthesis of high-quality, large this compound crystals in a laboratory remains elusive and challenging. nobbier.com Several factors contribute to this difficulty:
Complex Geochemical Conditions: The natural process is extremely complex and difficult to unravel. It requires a delicate balance of copper concentration, silica availability, and, most critically, a high-pH environment, which is geochemically unusual in oxidizing sulfide zones. mineralexpert.orgwikipedia.org
Kinetic Barriers: The formation of the six-membered silicate rings (Si₆O₁₈) that form the basis of the this compound structure can be kinetically slow and difficult to achieve from simple silicate precursors in solution.
Polymorphism and Impurities: Copper silicate systems can form various phases, and controlling the crystallization to yield solely the this compound structure is difficult. The presence of impurities can inhibit crystal growth or become incorporated into the lattice, affecting quality.
Failure of Direct Synthesis: Researchers have noted that while they could synthesize the germanate analog of this compound and partially substitute germanium with silicon, they were unable to synthesize pure silicate this compound through the same methods. researchgate.net This highlights the unique challenges associated with the crystallization of the silicate version.
As a result, claims of synthetic this compound in the market are often met with skepticism, as true lab-created this compound that matches the quality of natural specimens has not been reliably produced. nobbier.com
Synthesis of this compound Analogs (e.g., Cu-Germanates)
Due to the difficulties in synthesizing this compound itself, researchers have successfully synthesized its structural analogs, particularly the copper germanate version, Cu₆[Ge₆O₁₈]·6H₂O. researchgate.net This compound is isotypic with this compound, meaning it has the same crystal structure, but with germanium (Ge) completely replacing silicon (Si). researchgate.net
The synthesis of the germanate analog has been achieved under more accessible laboratory conditions:
Method: Crystalline powder of Cu₆Ge₆O₁₈·6H₂O was synthesized from an aqueous solution of cupric acetate and GeO₂ at room temperature. researchgate.net
Crystal Growth: Millimeter-sized single crystals have been grown using diffusion techniques in aqueous solutions. arxiv.org
These synthetic analogs are valuable for research as they allow for the study of the physical and chemical properties of the this compound structure without relying on rare natural specimens. scirp.org For example, the germanate this compound has been the subject of detailed magnetic and structural investigations. researchgate.net
Theoretical and Computational Studies on Dioptase
Density Functional Theory (DFT) for Electronic Structure and Bonding
Density Functional Theory (DFT) calculations are widely employed to elucidate the electronic structure and bonding characteristics of dioptase. The mineral's crystal structure is characterized by six-membered Si₆O₁₈ rings interconnected by Cu²⁺ ions, which reside in elongated octahedral environments arxiv.orgwikipedia.org. DFT studies reveal that the magnetic properties of this compound are primarily governed by a well-separated, half-filled band complex at the Fermi level, which is formed by antibonding Cu–O dpσ states arxiv.org. Non-bonding oxygen and copper states are found to dominate the energy range between -0.5 and -2 eV, while states associated with SiO₄ tetrahedra and crystal water (H₂O) appear at lower energies, around -2 eV arxiv.org. The substantial contribution of H₂O is attributed to its apical position within the distorted CuO₄(H₂O)₂ octahedra, leading to relatively short Cu–OH₂O bond distances arxiv.org. These calculations are crucial for evaluating the relevant orbitals and couplings within the system arxiv.org.
Limitations of Classical DFT and Advanced Approaches (e.g., DFT+U)
While classical DFT approaches, such as the Local Density Approximation (LDA), are foundational, they often face limitations when applied to strongly correlated systems like this compound. LDA calculations typically underestimate correlation effects, leading to an incorrect description of the ground state, such as predicting metallic behavior, even though this compound is an insulator arxiv.orgarxiv.org. To overcome these limitations and accurately capture the strong electron correlations inherent in Cu(II) systems, advanced approaches like LSDA+U (Local Spin Density Approximation + Hubbard U) are indispensable arxiv.orgarxiv.orgqucosa.deuni-stuttgart.de. The accuracy of numerical results from DFT calculations is highly dependent on the careful parameterization of the exchange and correlation potential, the specific type of double-counting correction applied, and the choice of the Hubbard repulsion parameter (U) qucosa.de. For this compound, the on-site Coulomb repulsion parameter U₃d has been varied within physically reasonable ranges, typically 5.5–7.5 eV for the around-mean-field (AMF) approach and 6.5–9.5 eV for the fully-localized limit (FLL), with the intra-atomic Hund's coupling J₃d often fixed at 1 eV arxiv.org.
Microscopic Magnetic Modeling and Spin System Characterization
This compound is a spin-1/2 quantum magnet, owing to the presence of Cu²⁺ ions arxiv.orgwikipedia.orgresearchgate.netscirp.org. Full-potential DFT calculations have been fundamental in developing a microscopic magnetic model for green this compound (Cu₆Si₆O₁₈·6H₂O) arxiv.orgresearchgate.netaps.org. This model identifies two primary magnetic couplings: an antiferromagnetic coupling, denoted as Jc, which forms spiral chains along the hexagonal c-axis, and an inter-chain ferromagnetic coupling, Jd, which occurs within the structural Cu₂O₆ dimers arxiv.orgresearchgate.netaps.org. To refine the values of Jc and Jd and validate the proposed spin model, quantum Monte Carlo (QMC) simulations are performed arxiv.orgresearchgate.netaps.org. These simulations have shown remarkable agreement with experimental data concerning magnetic susceptibility, the magnetic ground state, and sublattice magnetization arxiv.orgresearchgate.netaps.org.
Table 1: Magnetic Exchange Coupling Parameters for Green this compound arxiv.orgresearchgate.netaps.org
| Parameter | Value (K) | Description |
| Jc | 78 | Antiferromagnetic coupling along spiral chains (c-axis) |
| Jd | -37 | Ferromagnetic coupling within Cu₂O₆ dimers |
| Jd/Jc | ≈ -0.5 | Ratio of inter-chain to intra-chain coupling |
For anhydrous (black) this compound (Cu₆Si₆O₁₈), studies indicate a significantly increased intrachain exchange coupling (Jc) and a much weaker interchain exchange (Jab) compared to its hydrated counterpart researchgate.net.
Table 2: Magnetic Exchange Coupling Parameters for Black this compound researchgate.net
| Parameter | Value (K) | Description |
| Jc | -174(2) | Intrachein antiferromagnetic exchange |
| Jab | ~2 | Interchain exchange |
| Jab/Jc | ~0.02 | Ratio indicating weak spinon confinement |
Low-Dimensionality and Frustration Effects in Cu(II) Systems
Despite its apparent three-dimensional spin lattice features, green this compound exhibits strong quantum fluctuations, a phenomenon that can occur even without the prerequisites of frustration or geometric low-dimensionality arxiv.orgaps.org. This is partly attributed to the low coordination number of 3, which effectively counterbalances the three-dimensional nature of the spin lattice aps.org. This compound is often characterized as a quasi-one-dimensional spin chain system with dominant antiferromagnetic interactions, making it a subject of intense experimental and theoretical research in the field of low-dimensional quantum spin systems involving Cu²⁺ ions researchgate.netscirp.orgscirp.orgill.eu. The magnetic properties are fundamentally controlled by the half-filled antibonding Cu–O dpσ band complex at the Fermi level arxiv.org.
Interchain and Interplane Exchange Coupling Parameters
DFT calculations are particularly valuable for providing accurate estimations of the leading magnetic couplings and their ratios, including those for small interchain or interplane interactions that are often challenging to discern experimentally qucosa.de. As detailed above, for green this compound, the key exchange parameters are the antiferromagnetic Jc along the spiral chains and the ferromagnetic Jd within the Cu₂O₆ dimers arxiv.orgresearchgate.netaps.org. In the case of black this compound, the intrachain exchange Jc is significantly stronger at -174(2) K, while the interchain exchange Jab is considerably weaker, approximately 2 K researchgate.net. This weak interchain coupling (Jab/Jc ≈ 0.02) suggests that black this compound behaves as a nearly ideal S=1/2 antiferromagnetic Heisenberg spiral chain, exhibiting enhanced quantum fluctuations and weak spinon confinement researchgate.net. The ability of band structure calculations to accurately address these subtle interchain and interplane coupling regimes is crucial for understanding the magnetic ground state qucosa.de.
Molecular Dynamics and Thermodynamics Simulations
Molecular Dynamics (MD) simulations serve as a powerful computational tool for investigating the dynamic and thermodynamic properties of materials. In the context of this compound, MD simulations have been utilized to study the behavior of confined aqueous fluids within its subnanometer channels osti.gov. These simulations can provide insights into how confinement alters the hydrogen bonding network of water, leading to changes in thermodynamic properties, such as water chemical potential and phase transition temperatures, as well as long-timescale dynamics like diffusivity and viscosity osti.gov. While general MD principles allow for the calculation of temperature, pressure, and the derivation of equations of state for systems of interacting atoms youtube.com, specific detailed thermodynamic simulations for the bulk this compound crystal are less extensively documented in the provided search results compared to its magnetic properties or water confinement. However, the application of MD to similar silicate (B1173343) liquids (e.g., diopside) under high pressure demonstrates its potential for predicting structural and thermodynamic changes researchgate.net.
Prediction of Structural and Electronic Properties under Extreme Conditions
Computational studies, often coupled with experimental techniques, are vital for predicting and understanding the behavior of this compound under extreme conditions, such as high temperatures, pressures, and strong magnetic fields. This compound exhibits a high degree of structural stability, with its crystal structure remaining largely unchanged even at temperatures up to 600 °C or under pressures of 14.5 GPa mdpi.com. A notable observation under varying temperature conditions is the gradual loss of water molecules from the channels within its structure over a broad temperature range mdpi.com. The presence of water in its crystal structure makes this compound sensitive to extreme temperature changes and very dry conditions, which could induce dehydration or structural stress leading to cracking nobbier.com.
Under high magnetic fields, the magnetic properties and order of green this compound have been investigated through techniques like single-crystal neutron diffraction and magnetization measurements, reaching fields up to 21 T and 30 T, respectively aps.orglib4ri.ch. These studies have revealed a spin-flop-like transition at approximately 12.2 T at 1.5 K when a magnetic field is applied parallel to the c-axis aps.orglib4ri.ch. The magnetic structure undergoes a smooth evolution from a deformed Néel state at low fields to a deformed spin-flop state via a strong crossover at higher fields aps.org.
Q & A
(Basic) What foundational design principles underpin Dioptase's ability to integrate IoT devices with modern web infrastructures?
Answer: this compound's architecture is built on three pillars: (1) exposing sensors/actuators as web services, (2) managing physical data as streams, and (3) utilizing devices as resource pools for distributed processing. Researchers should evaluate these principles through experiments measuring integration efficiency (e.g., latency during web service interactions and stream processing throughput). Controlled studies using 6LoWPAN/IPv6-enabled devices can benchmark performance against traditional middleware .
(Advanced) How can researchers address data consistency challenges when this compound interfaces with legacy IoT protocols in heterogeneous environments?
Answer: Combine protocol analysis (e.g., examining compatibility with MQTT/CoAP) and empirical validation. Design experiments comparing packet loss rates and synchronization accuracy between this compound-enabled devices and legacy systems. Use statistical tests (ANOVA) to identify discrepancies and network simulators (Cooja) to replicate heterogeneous conditions. Secondary data from existing IoT deployments can provide baseline metrics for validation .
(Basic) What framework is recommended for formulating precise research questions when investigating this compound's stream processing capabilities?
Answer: Apply the PICOT framework:
- P opulation: IoT sensor networks
- I ntervention: this compound's in-network processing
- C omparison: Traditional cloud-based middleware
- O utcome: Data transmission latency
- T ime: 24-hour operational periods
Example: "In IoT sensor networks (P), how does this compound's in-network processing (I) compared to cloud middleware (C) affect latency (O) over 24 hours (T)?" This ensures testable hypotheses and clarity in variable relationships .
(Advanced) What mixed-methods approaches resolve contradictions between simulated models and real-world this compound deployment data?
Answer: Triangulate quantitative metrics (CPU/memory usage logs) with qualitative case studies analyzing edge cases. Conduct sensitivity analysis in simulations to identify parameter disparities and validate findings through iterative field testing. Reference frameworks like IEEE 1451 for sensor interoperability to contextualize results. Use regression models to correlate simulation assumptions with observed deviations .
(Basic) Which key performance indicators (KPIs) prioritize this compound's efficiency in resource-constrained environments?
Answer: Focus on:
Energy consumption per data stream operation (measure with tools like Powertracker).
End-to-end latency for time-sensitive applications (e.g., industrial automation).
Fault tolerance under network partitioning (e.g., node recovery time).
Baseline measurements should control variables like node density and sampling frequency .
(Advanced) How to design experiments evaluating the accuracy-computational overhead trade-off in this compound's adaptive stream processing?
Answer: Implement a factorial design varying:
- Approximation algorithms (wavelet-based vs. sampling-based).
- Computational loads (low vs. high data rates).
Measure accuracy via normalized root mean square error (NRMSE) against ground truth and overhead via embedded monitors. Use regression analysis to model relationships across device classes (e.g., Raspberry Pi vs. Arduino) .
(Basic) How should researchers structure literature reviews to identify gaps in this compound-related IoT middleware studies?
Answer: Systematically catalog existing solutions using PRISMA guidelines. Compare this compound’s features (e.g., web service integration, stream management) against alternatives like Apache Kafka Streams. Highlight gaps in real-time processing benchmarks for edge devices and interoperability with legacy systems .
(Advanced) What methodologies validate this compound's scalability in large-scale IoT deployments?
Answer: Deploy this compound on testbeds with 100+ nodes, varying network topologies (star, mesh). Measure scalability through:
- Throughput (data packets/sec).
- Node synchronization success rate .
- Resource utilization trends under load spikes.
Use cluster analysis to identify performance degradation thresholds and optimize task distribution algorithms .
(Basic) What ethical considerations apply when designing human-subject studies involving this compound-managed health IoT devices?
Answer: Ensure informed consent for data streaming and anonymization of sensitive health metrics. Address potential biases in participant selection (e.g., excluding non-tech-literate users). Follow IRB protocols for data security and breach response plans .
(Advanced) How can machine learning enhance this compound's dynamic reconfiguration capabilities?
Answer: Train reinforcement learning models to optimize task allocation based on real-time device resource states. Validate using A/B testing: Compare ML-driven reconfiguration against static rules in scenarios with fluctuating network bandwidth. Metrics include task completion time and energy efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
